

Application Notes and Protocols: Isolation of Methyl Angolensate from Entandrophragma angolense Bark

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Compound of Interest

Compound Name: Methyl angolensate

Cat. No.: B1258948

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Entandrophragma angolense, a member of the Meliaceae family, is a large deciduous tree found in tropical regions of Africa.[1] The stem bark of this plant has a rich history in traditional medicine for treating a variety of ailments, including ulcers, fever, and microbial infections.[1][2] Phytochemical investigations have revealed that the therapeutic properties of E. angolense can be attributed to its diverse secondary metabolites, particularly limonoids and triterpenoids.[2] Among these, **methyl angolensate**, a tetranortriterpenoid, has been identified as a significant bioactive constituent with a range of pharmacological activities, including anti-ulcer, anti-inflammatory, spasmolytic, and potential anti-cancer effects.[3][4][5][6][7]

These application notes provide a comprehensive overview of the isolation of **methyl angolensate** from the bark of E. angolense. Detailed protocols for extraction, fractionation, and purification are presented, along with a summary of the compound's key biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for **Methyl Angolensate**

Property	Value	Reference
Molecular Formula	C ₂₇ H ₃₄ O ₇	[8]
Molecular Weight	470.55 g/mol	[8]
Appearance	Colorless needles	[5]
**IR (KBr) ν_{\max} (cm ⁻¹) **	1736 (lactone), 1510 (furan)	[8]
¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	7.42, 7.37, 6.37 (furan protons), 5.65 (H-17), 5.13, 4.88 (CH ₂ -30), 3.70 (methoxy protons), 3.51 (H-1), 1.18 (Me-29), 1.03 (Me-28), 0.93 (Me-19), 0.85 (Me-18)	[8]
¹³ C NMR (CDCl ₃) δ (ppm)	Signals for 34 carbons	[8]
Mass Spectrometry (LC-MS)	m/z 470 [M] ⁺	[8]

Experimental Protocols

Plant Material Collection and Preparation

The stem bark of *Entandrophragma angolense* should be collected from a mature tree. Proper botanical identification is crucial to ensure the correct plant species is used. Following collection, the bark is washed to remove any debris and then air-dried in a well-ventilated area, protected from direct sunlight, for several weeks until brittle. The dried bark is then pulverized into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude Bioactive Compounds

A Soxhlet extraction method is recommended for its efficiency in extracting a wide range of compounds.

- Apparatus: Soxhlet extractor, round-bottom flask, heating mantle, condenser.

- Solvent: Methanol (analytical grade).
- Procedure:
 - A known quantity (e.g., 500 g) of the powdered E. angolense bark is placed in a porous thimble.
 - The thimble is inserted into the main chamber of the Soxhlet extractor.
 - The round-bottom flask is filled with a sufficient volume of methanol (e.g., 2 L).
 - The apparatus is assembled, and the heating mantle is set to a temperature that allows for a steady cycle of solvent vaporization and condensation.
 - The extraction is carried out for a prolonged period (e.g., 48-72 hours) or until the solvent in the siphon tube runs clear, indicating a complete extraction.
 - After extraction, the methanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification of Methyl Angolensate

Column chromatography is a standard and effective method for the separation and purification of individual compounds from a complex plant extract.

- Adsorbent: Silica gel (60-120 mesh).
- Eluents: A gradient of n-hexane and ethyl acetate.
- Procedure:
 - A glass column is packed with a slurry of silica gel in n-hexane.
 - The crude methanol extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
 - The column is eluted with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

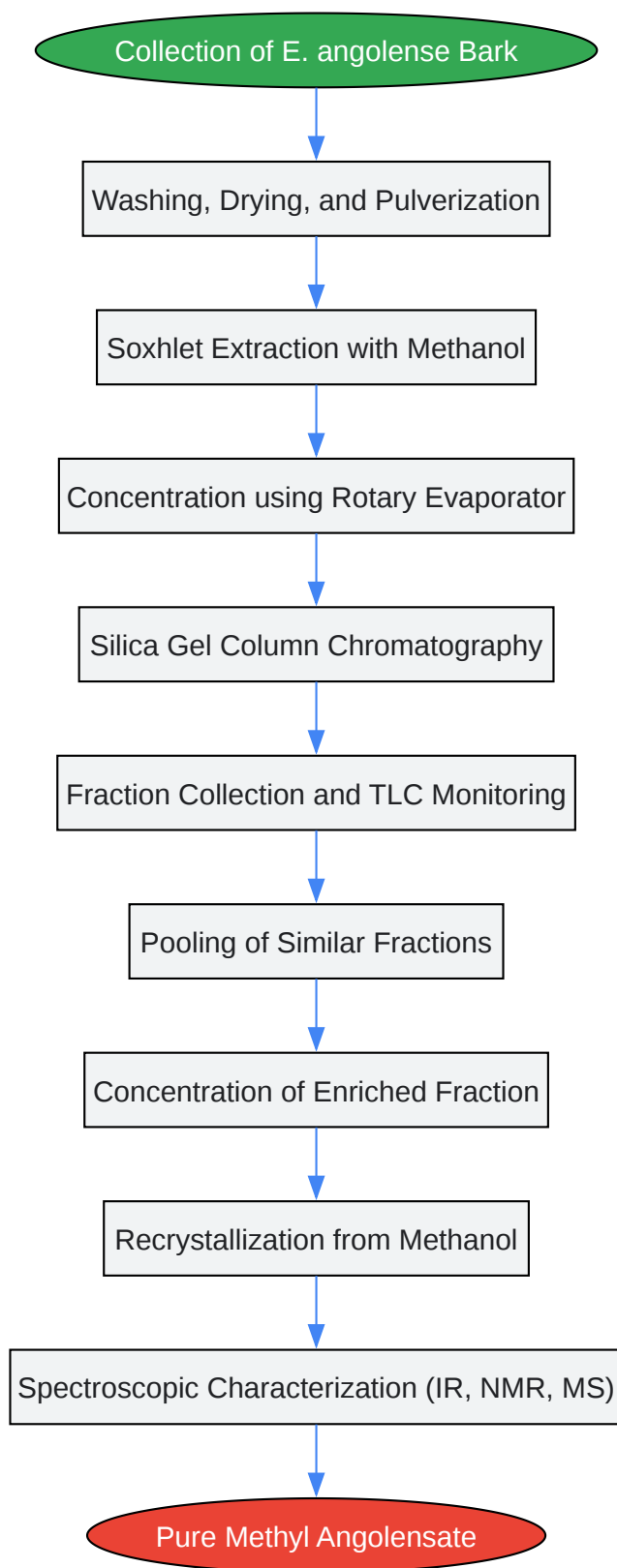
- Fractions of a specific volume (e.g., 100 mL) are collected sequentially.
- Each fraction is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualized under UV light or with an appropriate staining reagent.
- Fractions showing similar TLC profiles are pooled together.
- The fractions containing the compound of interest are concentrated.
- **Methyl angolensate** is typically isolated by recrystallization of the enriched fraction from methanol to yield colorless, needle-like crystals.[5]

Characterization of Methyl Angolensate

The identity and purity of the isolated **methyl angolensate** should be confirmed using various spectroscopic techniques.

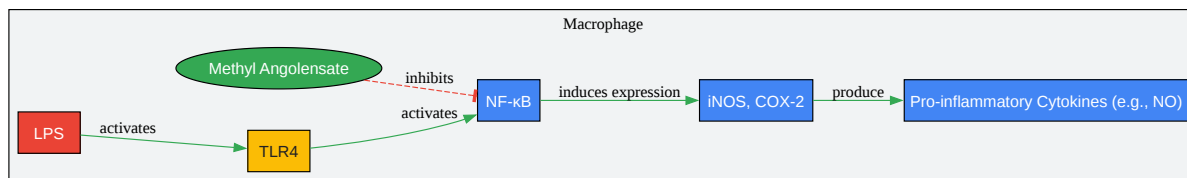
- Infrared (IR) Spectroscopy: To identify functional groups such as lactones and furan rings.[8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate the detailed chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[8]

Mandatory Visualizations



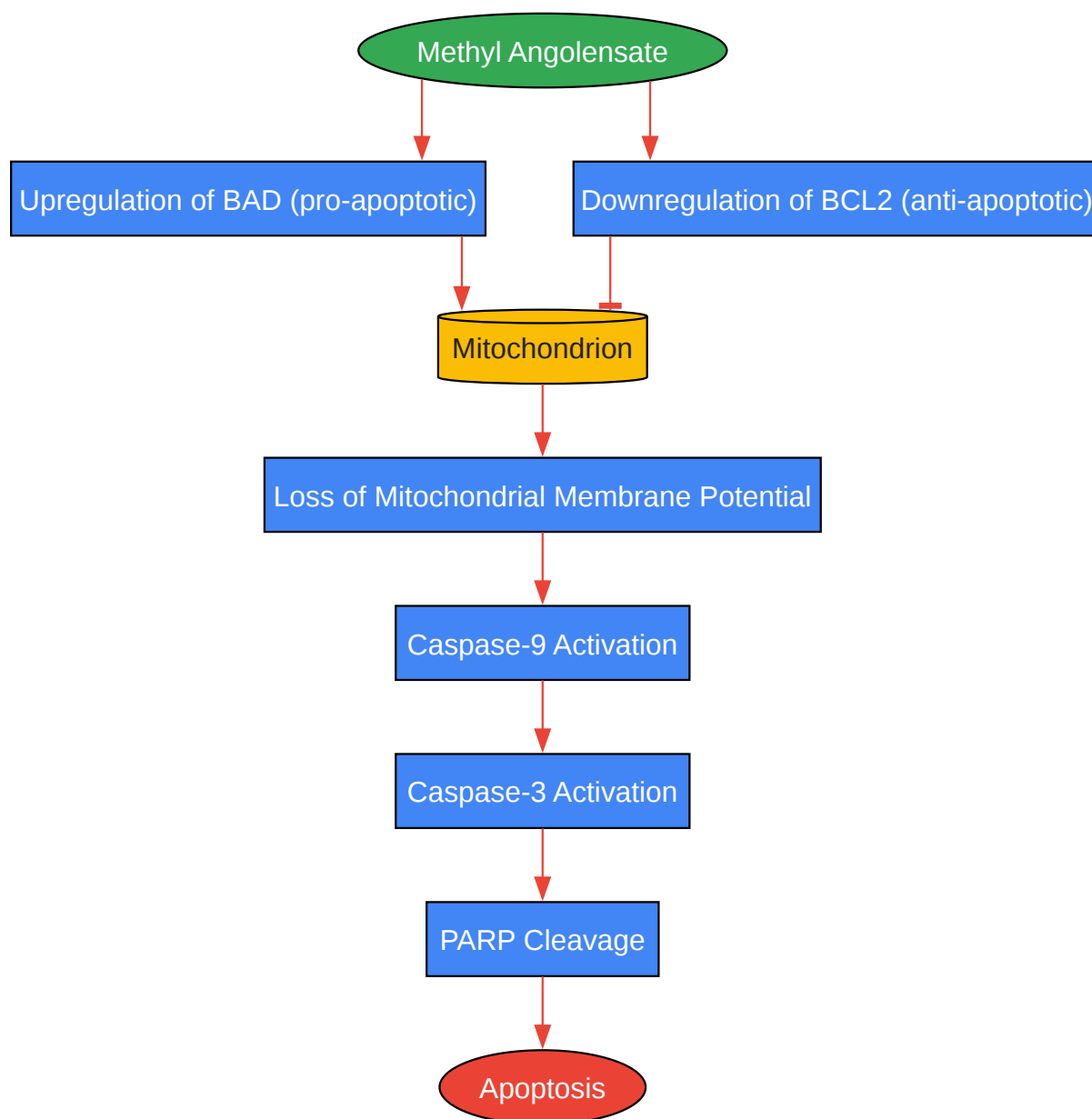
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Caption: Experimental workflow for the isolation of **methyl angolensate**.



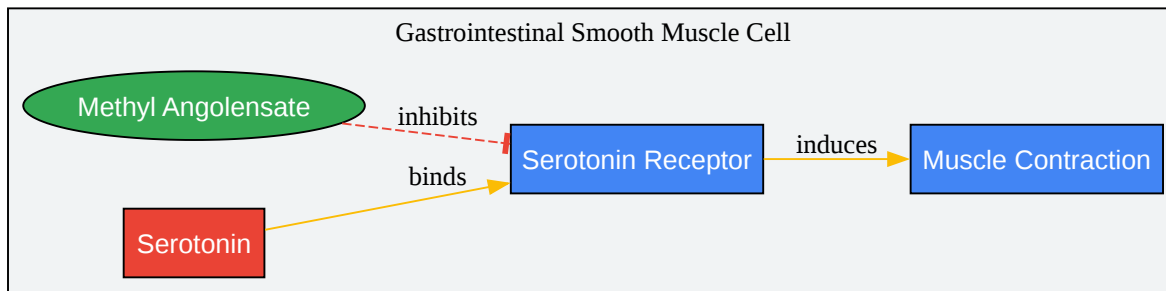
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Caption: Postulated anti-inflammatory mechanism of **methyl angolensate**.



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Caption: Intrinsic apoptotic pathway induced by **methyl angolensate**.



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Caption: Proposed spasmolytic mechanism via serotonergic pathways.

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